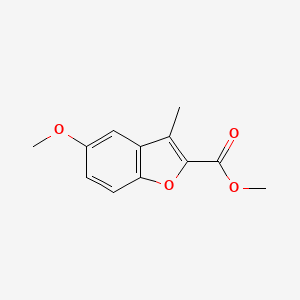
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate
Overview
Description
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Activity
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate derivatives have shown potential in antimicrobial applications. Krawiecka et al. (2012) synthesized derivatives of this compound and tested them for antimicrobial activity against Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating promising results (Krawiecka et al., 2012).
Anticholinesterase Action
Luo et al. (2005) researched the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from 5-hydroxy-3-methyl-3H-benzofuran-2-one, a related compound. They found that specific carbamates of these phenols exhibited impressive inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in neurological disorders (Luo et al., 2005).
Anti-HIV Activity
Mubarak et al. (2007) synthesized new benzofuran derivatives and tested their in vitro anti-HIV-1 and HIV-2 activities. Their study showed that specific derivatives could inhibit HIV replication in cell culture at non-toxic concentrations, indicating the potential of these compounds in anti-HIV therapies (Mubarak et al., 2007).
Antitumor and Antimicrobial Properties
Xia et al. (2016) isolated new benzofuran derivatives from Nicotiana tabacum leaves, including a compound related to methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate. These compounds exhibited moderate inhibitory activities on human cancer cell lines, suggesting potential applications in cancer research (Xia et al., 2016).
β-Amyloid Aggregation Inhibition
Choi et al. (2003) described the synthesis of a benzofuran derivative that showed potent inhibition of β-amyloid aggregation. This finding is significant as β-amyloid aggregation is a key feature in Alzheimer's disease, and such compounds could have therapeutic applications (Choi et al., 2003).
properties
IUPAC Name |
methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-6-8(14-2)4-5-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZMJOOOCVNYTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

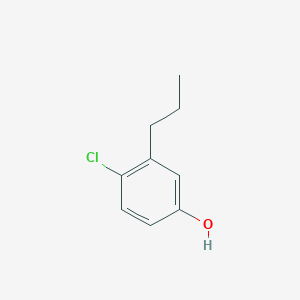
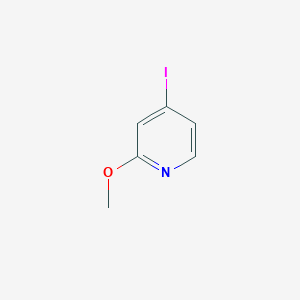

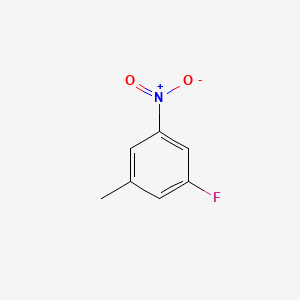

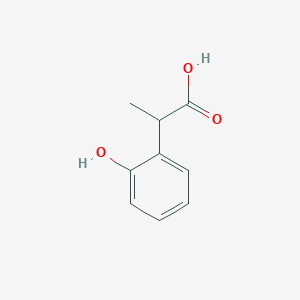
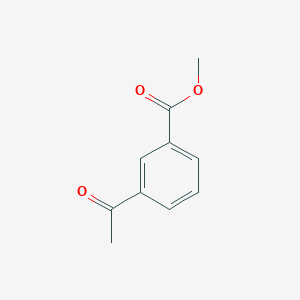

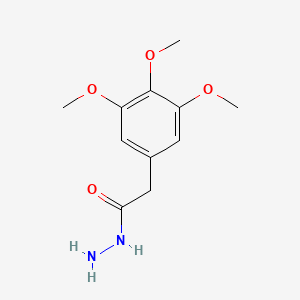
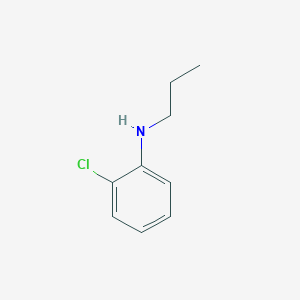
![[4-(1,3-Dioxolan-2-yl)phenyl]methanol](/img/structure/B1316727.png)
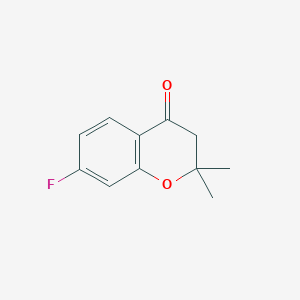

![4-[(4-Methoxyphenyl)azo]-morpholine](/img/structure/B1316736.png)